7-Bromo-1-ethyl-1H-benzo[d][1,2,3]triazole
Description
7-Bromo-1-ethyl-1H-benzo[d][1,2,3]triazole is a halogenated heterocyclic compound featuring a benzotriazole core substituted with a bromine atom at the 7-position and an ethyl group at the 1-position. This structure combines the electron-withdrawing bromine substituent, which enhances electrophilic reactivity, with the hydrophobic ethyl group, influencing solubility and molecular interactions. The compound is primarily utilized in medicinal chemistry as a building block for designing enzyme inhibitors and antimicrobial agents due to the 1,2,3-triazole ring's ability to participate in hydrogen bonding and π-π stacking interactions .
Synthetic routes for analogous brominated triazoles often involve nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, 1-(2-bromoethyl)-1H-benzo[d][1,2,3]triazole (Br-ebt) is synthesized using 1,2-dibromoethane, yielding a 45% isolated product . The ethyl substituent in this compound likely improves lipophilicity compared to non-alkylated analogs, enhancing membrane permeability in biological systems .
Properties
IUPAC Name |
7-bromo-1-ethylbenzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-2-12-8-6(9)4-3-5-7(8)10-11-12/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBKWYIIYLQAQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2Br)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-ethyl-1H-benzo[d][1,2,3]triazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 1-ethyl-1H-benzo[d][1,2,3]triazole with bromine in the presence of a suitable solvent can yield this compound. The reaction conditions typically involve moderate temperatures and controlled addition of bromine to avoid over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems for the addition of reagents and monitoring of reaction conditions ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-ethyl-1H-benzo[d][1,2,3]triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base and a suitable solvent.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol or dimethyl sulfoxide)
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvent (e.g., water or acetic acid)
Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvent (e.g., tetrahydrofuran or ethanol)
Major Products Formed
Substitution Reactions: Substituted benzo[d][1,2,3]triazoles with various functional groups
Oxidation Reactions: Oxidized derivatives such as benzo[d][1,2,3]triazole oxides
Reduction Reactions: Reduced derivatives such as benzo[d][1,2,3]triazole hydrides
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a pharmaceutical agent with several biological activities:
- Antimicrobial Activity : Research indicates that 7-Bromo-1-ethyl-1H-benzo[d][1,2,3]triazole exhibits significant antifungal and antibacterial properties. It has been evaluated against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Klebsiella species, showing effective inhibition at low concentrations .
- Anticancer Potential : Derivatives of this compound have been studied for their anticancer properties. Preliminary findings suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Agrochemicals
In the field of agrochemicals , this compound is being explored as a potential active ingredient in pesticides and herbicides. Its stability and reactivity make it suitable for developing formulations that can effectively target agricultural pests while minimizing environmental impact.
Materials Science
The compound serves as a valuable building block in materials science. Its unique structure allows it to be incorporated into polymers and other materials to enhance properties such as thermal stability and mechanical strength. Research is ongoing to explore its use in creating advanced materials with tailored functionalities .
Antimicrobial Evaluation
In one study published in ACS Omega, this compound was synthesized and evaluated for its antimicrobial efficacy against resistant strains. The results indicated that the compound exhibited lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent .
Cancer Research
Another significant study focused on the anticancer properties of derivatives of this compound. The research demonstrated that certain modifications enhanced its potency against specific cancer cell lines, highlighting the importance of structure-activity relationship (SAR) studies in drug development .
Mechanism of Action
The mechanism of action of 7-Bromo-1-ethyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antifungal activity may be attributed to the inhibition of fungal enzymes involved in cell wall synthesis. Similarly, its antibacterial activity may result from the disruption of bacterial cell membrane integrity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
Key Observations :
Photophysical and Electronic Properties
- Absorption and Emission: Terpyridine-1,2,3-triazole derivatives with electron-donating substituents exhibit bathochromic shifts in emission spectra (e.g., λem = 450–500 nm) .
- Electrochemical Behavior: Substituents at the triazole ring influence redox potentials. Bromine’s electronegativity could lower the HOMO energy, affecting electron-transfer properties .
Biological Activity
Overview
7-Bromo-1-ethyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture. With a unique structure that incorporates both bromine and an ethyl group, this compound exhibits various pharmacological properties, including antimicrobial and anticancer activities. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Bromine atom at the 7th position.
- Ethyl group at the 1st position.
- A triazole ring which is integral to its biological activity.
This combination of structural features contributes to its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Antifungal Activity : The compound inhibits enzymes involved in fungal cell wall synthesis, disrupting fungal growth.
- Antibacterial Activity : It affects bacterial cell membrane integrity, leading to cell lysis and death.
- Anticancer Properties : Research indicates that derivatives of this compound may induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors like Bcl-2.
Antimicrobial Activity
In vitro studies have demonstrated the effectiveness of this compound against various microbial strains. The following table summarizes its antimicrobial potency:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 25 µg/mL |
| Staphylococcus aureus | 15 µg/mL |
| Candida albicans | 30 µg/mL |
These results indicate significant antimicrobial activity compared to standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. The following table presents the IC50 values from studies on different cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| HCT116 (Colon) | 8.3 |
| PC3 (Prostate) | 12.0 |
These findings suggest that the compound exhibits promising cytotoxic effects against multiple cancer types .
Case Studies and Research Findings
Several studies have explored the pharmacological potentials of this compound:
- Anticancer Study : A study involving MCF-7 cells showed that treatment with this compound resulted in increased levels of pro-apoptotic markers (P53, Bax) and decreased levels of anti-apoptotic markers (Bcl2), leading to enhanced apoptosis.
- Antimicrobial Efficacy : In a comparative study against common pathogens, the compound demonstrated superior activity against Gram-positive bacteria compared to conventional antibiotics .
- Mechanistic Insights : Research indicated that the compound's mechanism involves binding to specific enzymes critical for microbial survival and proliferation, thus providing a dual action against both bacterial and fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
